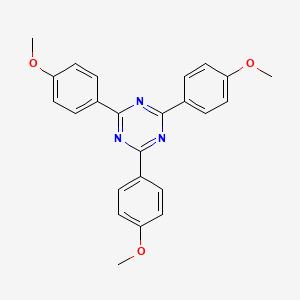

2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine

Description

Significance of the s-Triazine Core in Contemporary Chemical Research

The s-triazine ring is a six-membered heterocycle containing three nitrogen atoms and three carbon atoms in an alternating arrangement. This structure imparts a high degree of thermal and chemical stability. The nitrogen atoms render the ring electron-deficient, which is a key characteristic for its use in various electronic applications. The three-fold symmetry of the s-triazine core allows for the attachment of three identical or different substituents, leading to the creation of star-shaped molecules with unique properties. This structural versatility enables chemists to fine-tune the electronic and photophysical characteristics of the resulting materials.

The s-triazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into a number of commercial drugs. kchem.org Beyond its pharmacological importance, s-triazine derivatives are integral to the development of new materials such as dendrimers and supramolecular aggregates. kchem.org The facile and sequential nucleophilic substitution of chlorine atoms in the readily available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), provides a straightforward route to a vast array of substituted triazines. researchgate.net

Overview of Triaryl-1,3,5-triazines in Organic Functional Materials

Triaryl-1,3,5-triazines, which feature three aryl groups attached to the central triazine core, are a particularly important class of s-triazine derivatives in the field of organic functional materials. These compounds are extensively researched for their applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The aryl substituents can be tailored to modulate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

In the context of OLEDs, triaryl-1,3,5-triazines are often employed as host materials for phosphorescent emitters or as electron-transporting materials. rsc.orgresearchgate.net Their electron-deficient nature facilitates electron injection and transport, while their high triplet energies can effectively confine the triplet excitons on the phosphorescent guest molecules, leading to high device efficiencies. rsc.org The star-shaped geometry of triaryl-1,3,5-triazines can also impart good morphological stability and high glass transition temperatures, which are crucial for the longevity and performance of OLED devices. researchgate.net

Scope and Research Focus on 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine and Related Aryl-Substituted Triazines

This article focuses specifically on the chemical compound 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine. The introduction of the methoxy (B1213986) group at the para-position of the phenyl rings is expected to influence the electronic properties of the molecule, making it an interesting subject for research in advanced materials. The scope of this article will cover the known and inferred synthetic pathways, structural characteristics, and potential applications of this compound, drawing on research findings from closely related aryl-substituted triazines.

While direct and extensive research on 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine is somewhat limited in publicly available literature, its synthesis and properties can be largely understood through the well-established chemistry of its precursors and analogous compounds. The primary synthetic route to such triaryl-1,3,5-triazines involves the nucleophilic substitution of cyanuric chloride. A key intermediate in the synthesis of asymmetrically substituted triazines is 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604), which can be prepared through methods such as the Friedel-Crafts alkylation of cyanuric chloride with anisole (B1667542) or through a Suzuki coupling reaction with p-methoxyphenylboronic acid. evitachem.com The subsequent substitution of the remaining chlorine atoms with the desired aryl group would yield the final trisubstituted product.

The following sections will present a more detailed examination of the research findings related to this compound and its chemical relatives, including data on their synthesis and properties, to provide a comprehensive overview of its place in advanced materials science.

Detailed Research Findings

While specific research articles detailing the comprehensive properties of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine are not abundant, a significant amount of information can be gleaned from studies on its precursors and structurally similar compounds. The synthesis of triaryl-1,3,5-triazines is a well-documented process, typically proceeding through the sequential nucleophilic substitution of cyanuric chloride.

The synthesis of the key precursor, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine , has been reported through various methods. One approach involves the Friedel-Crafts alkylation of cyanuric chloride with anisole in the presence of a Lewis acid catalyst like aluminum chloride. Another modern and efficient method is the Suzuki coupling reaction between cyanuric chloride and p-methoxyphenylboronic acid, which can be catalyzed by a palladium complex. evitachem.com This reaction offers a high-yield and clean route to the monosubstituted triazine.

To obtain the target molecule, 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, the remaining two chlorine atoms on the 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine intermediate would undergo further nucleophilic substitution with a suitable 4-methoxyphenyl (B3050149) nucleophile, such as 4-methoxyphenol (B1676288) or a 4-methoxyphenyl Grignard reagent. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, often requiring higher temperatures for the second and third substitutions. researchgate.net

The photophysical and electrochemical properties of triaryl-1,3,5-triazines are highly dependent on the nature of the aryl substituents. Studies on various triaryl-1,3,5-triazines have shown that they typically exhibit high thermal stability and possess wide bandgaps. kchem.orgrsc.org The introduction of electron-donating groups, such as the methoxy group, on the peripheral phenyl rings is known to influence the HOMO and LUMO energy levels. These characteristics are crucial for their application as host materials in OLEDs, where a high triplet energy is required to efficiently confine excitons on the phosphorescent dopant. rsc.org

Below are interactive data tables summarizing typical properties of triaryl-1,3,5-triazines based on available literature for analogous compounds.

Table 1: Representative Photophysical Properties of Triaryl-1,3,5-triazines

| Compound | Absorption (λmax, nm) | Emission (λmax, nm) | Quantum Yield (Φ) | Triplet Energy (eV) |

| 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | 262, 305 | 370 | - | 2.80 |

| 2,4,6-Tris(triphenyl-3-yl)-1,3,5-triazine (T3T) | 260, 311 | 375 | - | 2.69 |

Data sourced from studies on host materials for OLEDs. rsc.org

Table 2: Representative Electrochemical Properties of Triaryl-1,3,5-triazines

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | -6.2 | -2.5 | 3.7 |

| 2,4,6-Tris(triphenyl-3-yl)-1,3,5-triazine (T3T) | -6.1 | -2.5 | 3.6 |

Data derived from electrochemical measurements and quantum chemical calculations. rsc.org

It is important to note that the specific values for 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine may differ, but the trends observed in these related compounds provide a strong indication of its expected performance characteristics. The methoxy groups would likely raise the HOMO level and slightly lower the LUMO level, potentially leading to a smaller bandgap compared to the unsubstituted analogs.

Structure

3D Structure

Properties

CAS No. |

7753-12-0 |

|---|---|

Molecular Formula |

C24H21N3O3 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine |

InChI |

InChI=1S/C24H21N3O3/c1-28-19-10-4-16(5-11-19)22-25-23(17-6-12-20(29-2)13-7-17)27-24(26-22)18-8-14-21(30-3)15-9-18/h4-15H,1-3H3 |

InChI Key |

VMVAOZXOCWYPRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,6 Tris 4 Methoxyphenyl 1,3,5 Triazine

Established Synthetic Routes to Triaryl-1,3,5-triazines

The construction of the triaryl-1,3,5-triazine scaffold can be broadly achieved through two primary strategies: the sequential substitution of chlorine atoms on a pre-existing triazine ring and the use of modern cross-coupling reactions to form carbon-carbon bonds.

The most established and widely utilized method for synthesizing substituted 1,3,5-triazines is the nucleophilic aromatic substitution (SNAr) of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govtroindia.in This precursor is highly reactive due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring, which facilitates the displacement of the chloride leaving groups. nih.gov

A key feature of this process is its temperature-dependent, stepwise nature. The reactivity of the chlorine atoms decreases as each one is substituted, allowing for controlled, sequential introduction of different nucleophiles. troindia.in The first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires elevated temperatures or more forcing conditions. mdpi.com This differential reactivity enables the synthesis of not only symmetrically substituted triazines but also non-symmetrical derivatives by carefully controlling the reaction temperature and the order of nucleophile addition. nih.govmdpi.com

Conventional synthesis relies on thermal energy to drive the sequential substitution of chlorides on the cyanuric chloride core. These protocols involve the stepwise addition of nucleophiles at controlled temperatures in the presence of a base, which acts as a hydrochloride scavenger. troindia.in For the synthesis of 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine, this would involve the reaction of cyanuric chloride with three equivalents of a 4-methoxyphenyl (B3050149) nucleophile, such as 4-methoxyphenol (B1676288) (in the form of its phenoxide).

The reaction conditions, including solvent, base, temperature, and reaction time, are critical for achieving high yields and purity. Common solvents include acetone, dichloromethane, and tetrahydrofuran (B95107) (THF), while bases like sodium bicarbonate, potassium carbonate, or tertiary amines are frequently used. nih.gov

Table 1: Examples of Conventional Thermal Synthesis of Substituted 1,3,5-Triazines

| Precursor | Nucleophile(s) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Cyanuric Chloride | 4-Hydroxycoumarin | 10% NaHCO₃ | Acetone | 0-5 | Good |

| Dichloro-triazine derivative | 2-Aminopyrazine | K₂CO₃ | Acetone | Room Temp. | Good |

| Chloro-triazine derivative | Various Aromatic Amines | K₂CO₃ | Acetone | Reflux | Good |

| Cyanuric Chloride | 2-(Methylamino)ethanol | Diisopropylethylamine | CH₂Cl₂ | 0 to RT | - |

This table presents generalized conditions for stepwise synthesis based on reported methodologies. nih.gov

To overcome the limitations of conventional heating, such as long reaction times and higher energy consumption, microwave-assisted synthesis has emerged as a powerful alternative. nih.govmonash.edu Microwave irradiation can dramatically accelerate the rate of nucleophilic substitution on the triazine core, reducing reaction times from hours to mere minutes. mdpi.comclockss.org This rapid heating is more uniform and efficient, often leading to higher yields and cleaner reactions. clockss.org

Microwave-assisted protocols have been successfully applied to the synthesis of a wide array of 1,3,5-triazine (B166579) derivatives. researchgate.net In some cases, the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with microwave heating can further enhance reaction efficiency, particularly in aqueous media. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine | Conventional | 14 hours | 81 | clockss.org |

| Synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine | Microwave | 14 minutes | 93 | clockss.org |

| Nucleophilic Substitution | Conventional | Several hours | - | mdpi.com |

An alternative and more modern approach to forming aryl-triazine linkages involves palladium-catalyzed cross-coupling reactions. acs.orgnih.gov These methods are highly versatile and tolerate a wide range of functional groups, making them invaluable in synthetic organic chemistry. nobelprize.org For the synthesis of triaryl-1,3,5-triazines, this strategy allows for the direct formation of a carbon-carbon bond between the triazine ring and the aryl substituent.

The Suzuki-Miyaura coupling reaction is a prominent palladium-catalyzed method that joins an organoboron compound with an organohalide. nobelprize.org In the context of triazine synthesis, this involves the reaction of a chlorotriazine with an arylboronic acid. For the target molecule, the synthesis could start with the coupling of cyanuric chloride with 4-methoxyphenylboronic acid.

This reaction typically proceeds through a catalytic cycle involving three main steps: oxidative addition of the chlorotriazine to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. nobelprize.org A patent for the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604), a key intermediate, outlines a Suzuki coupling reaction under mild conditions. google.com This intermediate can then undergo subsequent Suzuki couplings with two more equivalents of 4-methoxyphenylboronic acid to yield the final trisubstituted product.

Table 3: Suzuki Coupling for the Synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Magnetic iron copper ferrite (B1171679) silica (B1680970) supported Pd complex | K₂CO₃ | Ethanol | 30 | 1.5 | 84.0 | 98.7 |

| Magnetic iron strontium oxide silica supported Pd complex | K₂CO₃ | Ethanol | 35 | 2.5 | 93.5 | 98.8 |

Data extracted from a patent describing the synthesis of a key precursor. google.com

Research into triazine synthesis is continually advancing, with a focus on developing more efficient, sustainable, and reusable catalytic systems. A notable development in the area of Suzuki coupling for triazine functionalization is the use of magnetic nanoparticle-supported palladium catalysts. google.com For instance, a magnetic iron strontium oxide silica supported palladium complex has been shown to be highly active and efficient for coupling cyanuric chloride with p-methoxyphenylboronic acid. google.com

The primary advantage of such systems is the ease of catalyst recovery. After the reaction, the catalyst can be separated from the product mixture using an external magnetic field, allowing it to be recycled and reused multiple times. This approach is not only cost-effective but also aligns with the principles of green chemistry by minimizing heavy metal waste. google.com These emerging systems offer mild reaction conditions, high product purity, and represent a novel, environmentally friendly method for preparing functionalized triazines. google.com

Condensation Reactions for Triazine Derivatives

The synthesis of 1,3,5-triazine derivatives, including 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, has traditionally relied on condensation reactions. A primary method involves the cyclotrimerization of nitriles. This approach, while effective, often necessitates harsh reaction conditions, such as high temperatures and pressures, and can result in moderate yields.

A notable condensation strategy for producing related triazine structures involves the reaction of aromatic amines and formaldehyde, leading to spontaneous cyclotrimerization. oup.com This method underscores the versatility of condensation reactions in forming the triazine core. The general principle of cyclotrimerization of compounds containing carbon-nitrogen multiple bonds is a cornerstone in the synthesis of symmetrically substituted 1,3,5-triazines.

Sustainable Chemistry Approaches in 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes for 1,3,5-triazine derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Ionic Liquid Mediated Syntheses

Ionic liquids have emerged as promising green solvents and catalysts for the synthesis of 1,3,5-triazine derivatives. oup.comresearchgate.net Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to conventional volatile organic solvents. For instance, the use of a task-specific ionic liquid, 1,1,3,3-tetramethylguanidine (B143053) trifluoroacetate (B77799) ([TMG][Tfa]), has been shown to facilitate the efficient synthesis of 1,3,5-triaryltriazine derivatives at room temperature, often resulting in excellent yields. oup.com This methodology, demonstrated for various aromatic amines, suggests a viable and greener pathway for the synthesis of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine. The ionic liquid can often be recovered and reused multiple times without a significant drop in product yield. oup.com

| Catalyst/Solvent | Temperature | Reaction Time | Yield | Reusability |

| [TMG][Tfa] Ionic Liquid | Room Temperature | Minutes | Good to Excellent | At least 5 times |

Catalyst Reuse and Environmental Considerations

The development of reusable catalysts is a key aspect of sustainable chemistry in triazine synthesis. Heterogeneous catalysts, in particular, offer advantages in terms of easy separation from the reaction mixture and potential for recycling. An example is the use of an alumina-supported platinum nanoparticle catalyst (Pt/Al2O3) for the one-pot synthesis of triazines from primary alcohols and amidines. rsc.org This method boasts high atom economy and generates minimal byproducts. rsc.org

Another approach involves the use of Cu(I) cations supported on a macroporous weakly acidic cation exchanger. nih.gov This catalytic system has been successfully employed in the synthesis of di- and trisubstituted 1,3,5-triazine derivatives, leading to significantly shorter reaction times and improved yields compared to uncatalyzed reactions. nih.gov The catalyst demonstrated high recoverability, being reusable for up to ten times without a noticeable loss in catalytic activity. nih.gov These examples of catalyst reuse highlight a significant step towards more environmentally friendly production of triazine compounds.

| Catalyst | Starting Materials | Key Advantages |

| Pt/Al2O3 | Primary alcohols and amidines | High atom efficiency, reusability, minimal byproducts rsc.org |

| Supported Cu(I) | Dichlorotriazinyl benzenesulfonamide (B165840) and nucleophiles | Shorter reaction times, better yields, reusable up to 10 times nih.gov |

Derivatization Strategies for Functionalized 1,3,5-Triazines

The functionalization of the 1,3,5-triazine core is crucial for tuning its chemical and physical properties for various applications. Strategies for introducing specific aryl groups and further functionalizing the triazine ring are of significant interest.

Strategies for Introducing 4-Methoxyphenyl Moieties and Related Aryl Groups

The introduction of 4-methoxyphenyl groups onto the 1,3,5-triazine ring can be achieved through several synthetic routes. One common precursor for substituted triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on cyanuric chloride are highly susceptible to nucleophilic substitution, allowing for the sequential introduction of different aryl groups.

An improved synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine has been reported, avoiding the more challenging Grignard reaction. researchgate.net This intermediate serves as a valuable building block for creating asymmetrically substituted triazines. The reaction of cyanuric chloride with 4-methoxyphenyl-containing nucleophiles under controlled conditions can lead to the desired trisubstituted product. The reactivity of the chlorine atoms decreases with each substitution, allowing for a stepwise approach to synthesis. researchgate.net

Further Functionalization through Reactive Sites (e.g., Chlorine, Nitro Groups)

The 1,3,5-triazine ring can be further functionalized by introducing reactive groups. The substitution of chlorine atoms in cyanuric chloride is a primary method for introducing a wide array of functional groups through nucleophilic substitution. mdpi.comnih.gov This allows for the attachment of various moieties, including those containing nitro groups.

The synthesis of nitro derivatives of 1,3,5-triazine is of interest for developing high-energy materials. researchgate.netrsc.org These syntheses often involve the nitration of pre-functionalized triazine rings or the use of nitro-containing precursors in the initial triazine synthesis. The introduction of nitro groups can significantly alter the electronic properties of the triazine ring, opening up possibilities for applications in materials science. rsc.org The published data on C-nitrotriazines, nitraminotriazines, and nitroalkyltriazines demonstrate the diverse strategies for incorporating nitro functionalities. rsc.orgresearchgate.net

The common precursor for many triazine-based star polymers and dendrimers is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netnih.gov The chlorine atoms in this compound are readily displaced by nucleophiles, allowing for the attachment of various polymeric or monomeric arms. This step-wise substitution, often controlled by temperature, enables the precise construction of complex architectures. nih.gov

For star-shaped polymers, a typical strategy involves reacting a functionalized triazine core with pre-synthesized polymer chains containing reactive end groups. While specific examples utilizing a 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine core are not documented, analogous structures provide insight into the potential synthetic routes. For instance, star-shaped triazine hydrazones have been synthesized from a 2,4,6-tris(4-acetylphenoxy)-1,3,5-triazine core. This suggests that functionalization of the phenyl rings of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, for example by converting the methoxy (B1213986) groups to hydroxyl or other reactive moieties, would be a necessary first step to enable its use in similar polymerization reactions.

In the realm of polymeric networks, derivatives such as 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (B3088972) have been employed in the synthesis of metal-organic frameworks (MOFs), where the carboxyl groups coordinate with metal ions to form a three-dimensional polymeric structure. mdpi.com This highlights a pathway where the methoxy groups of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine could potentially be converted to carboxylic acids to facilitate the formation of such polymeric architectures.

Aromatic dendrimers bearing a 2,4,6-triphenyl-1,3,5-triazine (B147588) core have also been synthesized, showcasing the utility of the triazine scaffold in creating highly branched, well-defined macromolecules. nih.gov These syntheses often involve coupling reactions, such as the Suzuki-Miyaura coupling, to attach dendritic wedges to a functionalized triazine core. nih.gov Again, this would necessitate the introduction of reactive groups, such as boronic acids or halides, onto the phenyl rings of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine.

While direct synthetic routes from 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine are not described, the existing literature on related triazine compounds provides a clear roadmap for how this molecule could be chemically modified to serve as a central building block for star-shaped and polymeric architectures. The key would be the initial functionalization of the peripheral methoxyphenyl groups to introduce reactive sites for subsequent polymerization or dendronization reactions.

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Tris 4 Methoxyphenyl 1,3,5 Triazine Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

No specific, peer-reviewed ¹H-NMR or ¹³C-NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants, could be located for 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine. This information is fundamental for confirming the molecular structure by detailing the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy for Functional Group Analysis

Verifiable IR spectroscopy data, which would identify characteristic absorption bands for the triazine ring, C-O ether linkages, and substituted aromatic rings, is not available in the reviewed literature. This analysis is crucial for confirming the presence of the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

Detailed UV-Vis absorption spectra, including specific absorption maxima (λmax) and molar absorptivity coefficients (ε) that describe the electronic transitions within the conjugated system of the molecule, have not been published in accessible sources.

Mass Spectrometry for Molecular Framework Analysis

No definitive mass spectrometry data, such as the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) and characteristic fragmentation patterns, were found for this compound. This technique is essential for confirming the molecular weight and providing insights into the compound's structural integrity.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination and Polymorphism

A search for single-crystal X-ray diffraction data yielded no results for 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine. Therefore, critical information regarding its crystal system, space group, unit cell dimensions, and potential polymorphic forms remains undetermined.

Without access to primary research data from synthesis and characterization studies of this specific compound, a scientifically accurate and detailed article that adheres to the requested structure cannot be generated.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Herringbone Interactions)

The solid-state architecture of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine is dictated by a sophisticated interplay of non-covalent forces. While a definitive crystal structure for this specific compound is not publicly available, extensive research on closely related 1,3,5-triazine (B166579) derivatives provides a robust framework for understanding the governing intermolecular interactions. These interactions, including hydrogen bonding, π-π stacking, and other weak forces, are crucial in determining the molecular packing and ultimate material properties.

Hydrogen Bonding: In the absence of strong hydrogen bond donors like -NH2 or -OH groups on the 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine molecule itself, conventional hydrogen bonding is not expected to be the primary packing force. However, weaker C-H···N and C-H···O hydrogen bonds play a significant role. The electron-deficient nitrogen atoms of the triazine ring can act as acceptors for hydrogen atoms from the methoxy (B1213986) groups or the phenyl rings of adjacent molecules. Similarly, the oxygen atom of the methoxy group can serve as a hydrogen bond acceptor.

In structurally analogous compounds, these interactions are well-documented. For instance, the crystal structure of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine reveals a network of hydrogen bonds. nih.govresearchgate.net Here, classical N-H···N and N-H···O bonds create inversion dimers and link them into a three-dimensional network. nih.govresearchgate.net Studies on other s-triazine derivatives demonstrate the cooperative action of N-H···N, C-H···O, and C-H···π interactions in forming stable, duplex-like molecular structures in the solid state. nih.govsemanticscholar.org These findings underscore the importance of even weak hydrogen bonds in guiding the self-assembly of triazine-based compounds. nih.govsemanticscholar.org

π-π Stacking and Herringbone Interactions: Aromatic systems like 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine are dominated by π-π interactions. These can manifest as either face-to-face π-stacking or edge-to-face (T-shaped) herringbone arrangements. The electron-deficient nature of the 1,3,5-triazine core and the electron-rich character of the methoxy-substituted phenyl rings create a push-pull electronic system, which can favor specific π-π stacking geometries to maximize electrostatic attraction.

The propeller-like shape of tris-substituted triazines, where the phenyl rings are twisted out of the plane of the central triazine ring, significantly influences the packing. nih.gov This twisted conformation can hinder perfect face-to-face stacking of the entire molecule. Instead, it is more likely that partial stacking occurs between the phenyl rings of adjacent molecules or between a phenyl ring and a triazine core. In many triazine-based crystal structures, a classic herringbone pattern is observed, which minimizes steric hindrance while maximizing attractive C-H···π interactions.

The table below summarizes crystallographic data for a related methoxy-triazine derivative, illustrating the typical molecular geometry that influences these packing interactions.

| Parameter | 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine nih.govresearchgate.net |

| Formula | C₁₀H₁₁N₅O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Triazine/Benzene) | 10.37 (4)° |

| Key Interactions | N-H···N, N-H···O Hydrogen Bonds |

| Resulting Motif | Inversion dimer with R₂²(8) ring motif |

Crystal Engineering Principles for Designed Triazine Solids

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov Symmetrically substituted 1,3,5-triazines, such as 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, are exceptional building blocks (tectons) in this field due to their well-defined C₃ symmetry, predictable geometry, and the array of potential interaction sites they present.

The key principle involves leveraging the directionality and strength of non-covalent interactions to guide molecules into a desired packing arrangement. The robust and directional nature of interactions involving the triazine core allows for the design of supramolecular synthons—structural units formed by specific intermolecular interactions. For example, the cooperative action of multiple weak forces, such as C-H···O and C-H···π, can create highly stable and predictable molecular duplexes or other assemblies. nih.govsemanticscholar.org

By chemically modifying the peripheral groups on the triazine core, crystal engineers can fine-tune the intermolecular forces to achieve specific solid-state architectures and properties.

Introducing Hydrogen Bond Donors/Acceptors: Attaching groups capable of strong hydrogen bonding (e.g., amides, carboxylic acids) can direct the formation of highly ordered, robust networks.

Modifying Aromatic Substituents: Altering the electronic nature of the phenyl rings (e.g., adding electron-withdrawing or -donating groups) can modify the strength and geometry of π-π stacking interactions.

Utilizing Metal Coordination: The nitrogen atoms of the triazine ring or functional groups on the periphery can act as ligands for metal ions. This strategy is extensively used to construct highly porous and stable Metal-Organic Frameworks (MOFs). For instance, 2,4,6-tris(4-pyridyl)-1,3,5-triazine, a structural analog of the title compound, is widely used with various metal ions and polycarboxylate ligands to build diverse 3D frameworks for applications like electrocatalysis. rsc.org

The predictability of these interactions makes tris-substituted triazines ideal for a "bottom-up" approach to materials design, enabling the construction of complex solids with tailored properties such as porosity, nonlinear optical activity, or specific catalytic functions.

The following table provides data on a related tris-substituted triazinane, highlighting the molecular shape that makes such compounds useful in crystal engineering.

| Parameter | 1,3,5-Tris-(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione nih.gov |

| Formula | C₂₄H₂₁N₃O₆ |

| Crystal System | Trigonal |

| Space Group | R-3 |

| Molecular Shape | Propeller-like |

| Dihedral Angle (Benzene/Heterocycle) | 74.0 (1)° |

| Noted Interactions | None specific; packing influenced by molecular shape |

Computational Chemistry and Theoretical Investigations of 2,4,6 Tris 4 Methoxyphenyl 1,3,5 Triazine Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine. These computational methods provide a molecular-level understanding of its ground and excited state properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited-state properties and predicting the optical transitions of molecules like 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine. This approach is effective in calculating the absorption spectra and understanding the nature of electronic excitations. d-nb.inforesearchgate.net For extended 2,4,6-triphenyl-s-triazine systems, TD-DFT calculations are used to interpret their optical properties and two-photon absorption capabilities. mdpi.com These calculations reveal that the lowest energy electronic transitions are typically characterized by a significant degree of intramolecular charge transfer (ICT), moving from the electron-rich methoxyphenyl groups to the electron-deficient triazine core. This charge transfer nature is fundamental to the molecule's photophysical characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic and optical properties. libretexts.orgwikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap, dictates the molecule's chemical reactivity and the wavelength of its lowest energy electronic absorption. libretexts.orgwikipedia.org

In 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, the HOMO is generally localized on the electron-donating 4-methoxyphenyl (B3050149) arms, while the LUMO is centered on the electron-accepting 1,3,5-triazine (B166579) core. This spatial separation of the frontier orbitals is a hallmark of a charge-transfer system. For a closely related compound, 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole, the HOMO and LUMO energy levels were determined to be -5.83 eV and -2.88 eV, respectively, resulting in an energy gap of 2.95 eV. rsc.org The introduction of different substituent groups can modulate these energy levels; for instance, adding a bromine atom to the carbazole (B46965) moiety can widen the energy band gap by lowering the HOMO and raising the LUMO levels. rsc.org This tunability is a key aspect of designing triazine-based materials for specific electronic applications.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| OTrPhCz | -5.83 | -2.88 | 2.95 | rsc.org |

| OTrPhCzBr | -5.96 | -2.71 | 3.25 | rsc.org |

Photophysical Process Modeling and Simulation

Modeling and simulation of photophysical processes provide a dynamic view of how the molecule behaves after absorbing light, including how it dissipates energy.

Intramolecular Charge Transfer (ICT) Dynamics and Solvatochromism

Upon photoexcitation, 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine exhibits pronounced Intramolecular Charge Transfer (ICT) characteristics. The electron density shifts from the methoxyphenyl donor units to the central triazine acceptor. This charge redistribution leads to a significant increase in the molecule's dipole moment in the excited state compared to the ground state.

A direct consequence of this ICT character is solvatochromism, where the molecule's absorption and emission spectra shift depending on the polarity of the solvent. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, typically leading to a red-shift (bathochromic shift) in the fluorescence spectrum. This phenomenon has been observed in related 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, which show an "obvious solvated bathochromic shift," confirming the presence of ICT processes. rsc.org Theoretical studies on similar triazine-based molecules have further confirmed that photocoloration can originate from intramolecular charge separation. nih.gov

Theoretical Studies on Thermally Activated Delayed Fluorescence (TADF)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). nih.gov This process is critical in the development of third-generation organic light-emitting diodes (OLEDs), as it enables the harvesting of up to 100% of electrically generated excitons. nih.gov Theoretical and computational studies are instrumental in understanding and predicting the TADF properties of molecules, including those based on the 1,3,5-triazine core.

The efficiency of the TADF process is largely dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.gov Donor-acceptor (D-A) type molecular structures are often employed to achieve this, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated, leading to a small ΔE_ST. nih.gov In molecules like 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, the electron-deficient triazine ring acts as the acceptor core, while the methoxyphenyl groups serve as electron donors.

Computational studies on similar D-A type molecules with a triazine acceptor have provided significant insights. For instance, theoretical simulations on 3,9'-bicarbazole-modified 2,4,6-triphenyl-1,3,5-triazine derivatives have been performed to explore the effect of substitution patterns on their photophysical properties. researchgate.net Using quantum chemical calculations, researchers can simulate key parameters that govern TADF efficiency, such as the rates of intersystem crossing (k_ISC) and reverse intersystem crossing (k_RISC), radiative decay (k_r), and phosphorescence (k_p). researchgate.net

In one such study, three isomers were designed by altering the linkage position on the phenyl ring connecting the donor and triazine acceptor. The calculated photophysical data revealed that the substitution site has a profound impact on the TADF character. researchgate.net The ortho-substituted isomer (o-TrzDCz) was predicted to have the most promising TADF properties due to its significantly higher k_RISC and k_r values and a very low k_p value, indicating that the triplet excitons would preferentially undergo RISC to produce delayed fluorescence rather than phosphorescence. researchgate.net

| Molecule | k_RISC (s⁻¹) | k_r (s⁻¹) | k_p (s⁻¹) |

|---|---|---|---|

| o-TrzDCz | 7.28 × 10⁶ | 3.12 × 10⁶ | 0.10 |

| m-TrzDCz | - | - | - |

| p-TrzDCz | - | - | - |

Note: Specific values for m-TrzDCz and p-TrzDCz were not detailed in the abstract beyond comparison.

These theoretical approaches allow researchers to screen potential TADF emitters and understand structure-property relationships before undertaking complex synthesis, providing a charming way to explore novel high-efficiency TADF molecules. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. jocpr.com By quantifying structural features into numerical descriptors, QSPR models can predict the properties of new or untested molecules. jocpr.com This approach has been successfully applied to various triazine derivatives to forecast their activities and guide the design of new functional materials. jocpr.comthaiscience.info

The core of a QSPR study involves generating descriptors that encode information about the molecule's structure. These can range from simple 2D descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors derived from the molecule's optimized geometry (e.g., steric energy, surface area) and quantum chemical calculations (e.g., HOMO/LUMO energies, heat of formation). jocpr.com

Development of 2D and 3D-QSPR Models for Predictive Analysis

The development of robust QSPR models follows a systematic process. First, a dataset of molecules with known properties is compiled. thaiscience.info For triazine derivatives, this could involve a library of compounds with experimentally measured properties like biological activity or photophysical characteristics. jocpr.comnih.gov The 3D structures of these molecules are then modeled and optimized using computational methods, such as the semi-empirical PM3 hamiltonian. jocpr.com

From these optimized structures, a wide range of quantum chemical and energy descriptors are calculated. Key descriptors often used in studies of triazine derivatives include:

Heat of Formation: The change in enthalpy when a compound is formed from its constituent elements.

Steric Energy: A measure of the strain within a molecule due to unfavorable non-bonded interactions.

Total Energy: The sum of the electronic energy and the internuclear repulsion energy. jocpr.com

HOMO & LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which are crucial for electronic properties.

Absolute Hardness & Electronegativity: Quantum chemical parameters related to the reactivity and stability of the molecule. jocpr.com

Once descriptors are generated, statistical techniques like multilinear regression (MLR) are employed to build the QSPR model. jocpr.comthaiscience.info The goal is to find the combination of descriptors that best correlates with the observed property. The predictive power of the resulting model is assessed through rigorous internal and external validation procedures, using metrics like the regression coefficient (R²) and the cross-validation coefficient (q² or R²cv). jocpr.comthaiscience.info

In a QSAR study on 62 triazine derivatives, a model using heat of formation, steric energy, total energy, and LUMO energy yielded a high regression coefficient, indicating a strong correlation. jocpr.com

| Descriptors Used | Regression Coefficient (R²) | Cross-Validation Coefficient (q²) |

|---|---|---|

| Heat of Formation, Steric Energy, Total Energy, LUMO Energy | 0.9719 | 0.7886 |

Such validated 3D-QSPR models serve as powerful tools for the future design of more potent or functional compounds within the same chemical class. nih.gov

Computational Design of Triazine-Based Functional Molecules

A primary application of QSPR models is the computational design of new molecules with tailored properties. Once a reliable relationship between structure and property is established, it can be used to screen virtual libraries of compounds in silico, prioritizing the most promising candidates for synthesis and experimental validation. This rational design approach significantly accelerates the discovery of new materials.

Computational studies have been employed to design triazine-based molecules as host materials for blue electrophosphorescence. rsc.org Using density functional theory (DFT), researchers can systematically modify a core structure, such as a triazine-carbazole system, and calculate how these modifications affect key electronic properties. rsc.org The goal is to tune parameters like the triplet energy (E_T), HOMO and LUMO energy levels, and reorganization energy to meet the specific requirements for a high-performance OLED host material. rsc.org

This design process allows for the exploration of various substitution patterns and their impact on molecular geometry and electronic structure. For example, theoretical calculations have shown that ensuring coplanarity between the carbazole and triazine rings can lead to a higher triplet energy, which is essential for hosting blue emitters. rsc.org By modulating substituents, it is possible to achieve appropriate energy level alignment for efficient charge injection and balanced charge transfer within the device. rsc.org This theoretical insight provides a clear roadmap for synthetic chemists to create functional molecules with optimized performance characteristics. rsc.org

Advanced Applications in Functional Materials and Supramolecular Assemblies

Organic Electronics and Optoelectronic Devices

The modular nature of the 1,3,5-triazine (B166579) core allows for facile tuning of its electronic properties, making its derivatives, including 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, promising candidates for various roles in electronic and optoelectronic devices. rsc.org

Triazine derivatives are widely utilized in the architecture of Organic Light-Emitting Diodes (OLEDs), often serving as efficient host materials for phosphorescent emitters or as electron-transporting materials. rsc.orgresearchgate.netnih.gov The electron-deficient nature of the triazine ring facilitates electron injection and transport, which is a crucial characteristic for achieving high-performance OLEDs. nih.gov While specific studies detailing the performance of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine as a primary emitter are not extensively documented, its structural motifs are found in more complex triazine-based emitters. For instance, a novel triazine-based molecular emitter, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)aniline), has been developed for solution-processed OLEDs, demonstrating high efficiency. researchgate.net This highlights the potential of the triazine core in designing active materials. The methoxy (B1213986) groups in 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine can enhance solubility and influence the solid-state packing, which are important factors for device fabrication and performance.

| Device Component | Role of Triazine Derivatives | Key Properties |

| Emissive Layer | Host Material, Emitter | High Triplet Energy, Good Thermal Stability, Electron Transport Capability |

| Electron Transport Layer | Electron Transporter | High Electron Affinity, Good Film-Forming Ability |

In the field of photovoltaics, particularly perovskite solar cells (PSCs), triazine-based compounds are emerging as promising hole-transporting materials (HTMs). nih.gov The design of efficient HTMs is critical for extracting and transporting photogenerated holes from the perovskite layer to the electrode. A novel donor-acceptor-donor (D-A-D) type HTM, 6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino]carbazole (PTBC), showcases the utility of the triazine core in combination with methoxyphenylamine units. researchgate.net This material, synthesized through a simplified one-step process, passivates perovskite surface defects and facilitates efficient hole extraction. researchgate.net PSCs incorporating PTBC have achieved a power conversion efficiency of up to 20.17% and demonstrated excellent long-term stability. researchgate.net While this specific example is a more complex derivative, it underscores the potential of the 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine scaffold in the design of next-generation HTMs for stable and efficient perovskite solar cells.

| Property | Significance in Perovskite Solar Cells |

| Energy Level Alignment | Facilitates efficient hole extraction from the perovskite layer. |

| Hole Mobility | Ensures effective charge transport to the electrode. |

| Hydrophobicity | Prevents moisture-induced degradation of the perovskite layer. |

| Surface Passivation | Reduces defects at the perovskite/HTM interface, minimizing recombination losses. |

The application of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine in electrochromic devices and spintronics is an area of emerging research. Electrochromic devices, which change color upon the application of an electrical voltage, rely on materials with stable and reversible redox states. acs.org Triazine-centered viologen analogues have demonstrated excellent dual-band electrochromic behaviors with high dynamic contrasts and low driving voltages. researchgate.net This suggests that the triazine core can be a viable platform for developing novel electrochromic materials.

In the realm of organic spintronics, which utilizes the spin of electrons in addition to their charge, organic materials with long spin relaxation times are highly sought after. researchgate.net While the field is still developing, the potential of organic molecules, including triazine derivatives, is being explored for applications in spin valves and other spintronic components. rsc.orgresearchgate.netfrontiersin.org The weak spin-orbit coupling in organic materials is advantageous for preserving spin information over long distances. frontiersin.org Further research is needed to specifically evaluate the potential of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine in these advanced applications.

Catalysis and Reagent Chemistry

Catalytic Activity in Specific Organic Reactions

Furthermore, Co(II) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been investigated as electrocatalysts for the oxygen reduction reaction. rsc.org These materials, when pyrolyzed, form Co, N-codoped porous carbon materials that show promising electrocatalytic performance, with one derivative exhibiting a more positive half-wave potential and higher limiting current density compared to commercial Pt/C catalysts. rsc.org

The catalytic applications often stem from the ability of the triazine core and its functional groups to coordinate with metal ions or to provide specific active sites for reactions. The methoxy groups on the phenyl rings of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine could potentially influence its electronic properties and solubility, which are relevant factors for catalytic applications, though specific research in this area is not widely documented.

Supramolecular Chemistry and Dendrimers

The 1,3,5-triazine ring is an excellent scaffold for the construction of supramolecular assemblies due to its planar geometry, C3 symmetry, and the presence of three nitrogen atoms that can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net These features allow for the programmed self-assembly of complex, well-defined structures. The triazine core provides a rigid and directional building block, enabling the formation of ordered architectures like liquid crystals, gels, and porous organic frameworks. researchgate.net

The versatility of the triazine scaffold is further enhanced by the ability to introduce various functional groups at the 2, 4, and 6 positions, allowing for the fine-tuning of intermolecular interactions and the resulting supramolecular structures. For example, the introduction of aromatic side groups, such as the methoxyphenyl groups in 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, can promote π-π stacking interactions, leading to the formation of columnar or layered structures.

The 1,3,5-triazine moiety is a popular core molecule for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a well-defined architecture. nih.govresearchgate.net The trifunctional nature of the triazine ring allows for the attachment of three dendritic branches, leading to the rapid growth of dendritic structures with increasing generation number. nih.gov The synthesis of triazine-based dendrimers can be achieved through both divergent and convergent strategies. mdpi.com

In a divergent approach, the dendrimer is built outwards from the triazine core by the stepwise addition of branching units. researchgate.net Conversely, in a convergent synthesis, the dendritic wedges (dendrons) are first synthesized and then attached to the central triazine core in the final step. mdpi.com The choice of synthetic strategy depends on the desired generation number and the complexity of the peripheral functional groups.

Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core have been shown to possess enhanced thermal stability and favorable photophysical properties due to improved electron-transfer processes. nih.gov These characteristics make them promising materials for applications in organic light-emitting diodes (OLEDs) and as photocatalysts. nih.gov The synthesis of such dendrimers often involves palladium-catalyzed cross-coupling reactions to attach the dendritic branches to the triazine core. nih.gov

Flame Retardancy Enhancement in Polymer Composites

Triazine-based compounds, including derivatives of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, have been investigated as effective flame retardants for various polymers. mdpi.com They often function as part of an intumescent flame retardant (IFR) system, which typically consists of an acid source, a carbonizing agent, and a blowing agent. mdpi.commdpi.com When exposed to heat, the IFR system swells to form a porous, carbonaceous char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable gases. mdpi.comnih.gov

The triazine ring in these compounds contributes to the thermal stability and char-forming ability of the flame retardant system. mdpi.com Nitrogen-containing flame retardants like triazines can release non-flammable gases such as ammonia (B1221849) and nitrogen upon decomposition, which dilute the flammable gases and oxygen in the gas phase, thus inhibiting combustion. mdpi.comresearchgate.net The six-membered carbon-nitrogen ring of the triazine structure can also participate in the carbon formation reaction of the polymer matrix. mdpi.com

For instance, N2,N4,N6-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT), a compound closely related to the subject of this article, has been used as a charring agent in combination with ammonium (B1175870) polyphosphate (APP) as an acid source to enhance the flame retardancy of polypropylene. mdpi.com The effectiveness of such systems is often evaluated by measuring the Limiting Oxygen Index (LOI) and through vertical burning tests (UL-94).

| Polymer Composite | Flame Retardant System | LOI (%) | UL-94 Rating |

| Polypropylene (PP) | APP / TMAT | Increased | V-0 |

| Cotton Fabric | Triazine-Phosphonate Derivatives | - | Swollen layer formation |

This table provides illustrative data on the performance of triazine-based flame retardants in polymer composites.

Corrosion Inhibition for Metallic Surfaces

Triazine derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. nih.govtandfonline.comacs.orgbohrium.comresearchgate.net Their inhibitory action is attributed to the adsorption of the triazine molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.com The presence of heteroatoms such as nitrogen and, in the case of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, oxygen, plays a crucial role in the adsorption process. These heteroatoms possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective layer. tandfonline.com

The adsorption can occur through physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemisorption, which involves the formation of coordinate bonds. nih.govacs.org The large molecular size and planar structure of triazine derivatives facilitate effective surface coverage. The methoxy groups on the phenyl rings of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine can further enhance its corrosion inhibition efficiency by providing additional adsorption sites through the oxygen atoms.

Studies on similar compounds have shown that triazine derivatives can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.org The effectiveness of these inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Research on 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane, a related compound, has shown a corrosion inhibition efficiency of 93% for X60 steel in a CO2-saturated NaCl solution at a concentration of 10-3 M. researchgate.net

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane | X60 Steel | 3.5% NaCl (CO2 saturated) | 93 |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine | Steel | Acidic Chloride | 95 |

This table presents data on the corrosion inhibition efficiency of triazine derivatives related to the subject compound.

Conclusion and Future Perspectives in 2,4,6 Tris 4 Methoxyphenyl 1,3,5 Triazine Research

Summary of Key Research Advancements

Research on 2,4,6-trisubstituted-1,3,5-triazines, including the methoxyphenyl variant, has led to significant advancements in both synthesis and application. The primary method for creating these symmetrical structures involves the cyclotrimerization of the corresponding nitriles or the substitution of chlorine atoms on a cyanuric chloride precursor. nih.govresearchgate.net More recently, atom-efficient, iron-catalyzed methods have been developed for the cyclization of aldehydes, offering a straightforward route to these compounds. rsc.org

The key advancements in the application of this class of compounds are rooted in their unique electronic and structural properties. The triazine core's electron-deficient nature makes it an excellent building block for materials used in organic electronics. Analogous compounds like 2,4,6-Triphenyl-1,3,5-triazine (B147588) have demonstrated high thermal stability and efficient charge transport, making them suitable for use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. chemimpex.comrsc.org The functionalization of the peripheral phenyl rings, as seen in 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, allows for the fine-tuning of these electronic properties.

Furthermore, the rigid, symmetric structure of these molecules has been exploited in supramolecular chemistry and in the construction of complex, porous materials. Derivatives of 2,4,6-triphenyl-1,3,5-triazine have been used as core building blocks for creating Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs), which show promise in gas storage and heterogeneous catalysis. ossila.com

Emerging Trends in Triazine Chemistry and Materials Science

The field of triazine chemistry is currently experiencing a surge of innovation, driven by the demand for advanced functional materials. Several key trends are emerging that are relevant to the future of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine research.

Development of Porous Organic Polymers: There is a growing interest in using triazine-based molecules as primary linkers for the synthesis of COFs and Metal-Organic Frameworks (MOFs). rsc.org These materials are valued for their high surface area, tunable porosity, and chemical stability. The research focus is on designing frameworks with specific properties for applications in carbon capture, hydrogen storage, and as electrocatalysts for energy conversion reactions, such as the oxygen reduction reaction. ossila.comrsc.org

Advanced Optoelectronic Materials: The application of triazine derivatives in organic electronics continues to be a major trend. chemimpex.com Research is moving beyond simple OLEDs to explore their use in thermally activated delayed fluorescence (TADF) materials, which can achieve higher efficiencies in next-generation displays. rsc.org The electron-accepting triazine core is often paired with electron-donating moieties to create molecules with tailored HOMO/LUMO energy levels for specific electronic applications. rsc.orgmdpi.com

Medicinal Chemistry and Drug Discovery: The 1,3,5-triazine (B166579) scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. While many studies focus on other substituted triazines, the general trend involves designing derivatives as inhibitors for enzymes like MurF in bacteria or as potential anticancer and antiviral agents. researchgate.netnih.govijpsr.info

The table below summarizes some of the key application areas for functionalized triazine compounds.

Table 1: Emerging Applications of Functionalized Triazine Derivatives| Application Area | Description | Key Triazine Feature |

|---|---|---|

| Organic Electronics | Used as host materials, electron transporters, and emitters in OLEDs and organic photovoltaics. | Electron-deficient core, high thermal stability, rigid structure. |

| Porous Frameworks | Serve as rigid building blocks (ligands or linkers) for COFs and MOFs used in catalysis and gas storage. | C₃ symmetry, chemical stability, versatile functionalization. |

| Medicinal Chemistry | Act as a core scaffold for developing enzyme inhibitors, anticancer agents, and other therapeutics. | Ability to form multiple hydrogen bonds and other non-covalent interactions. |

| Polymer Science | Employed as UV absorbers to prevent material degradation and as polymerization initiators. | Strong UV absorption, reactivity of derivatives (e.g., chlorinated triazines). |

Unexplored Research Avenues and Potential Innovations

While significant progress has been made, numerous research avenues for 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine and related compounds remain unexplored. These areas offer exciting opportunities for innovation.

Functionalized Porous Materials for Sensing: While the use of triazine-based MOFs and COFs for catalysis and gas storage is emerging, their application in chemical sensing is less developed. By incorporating specific functional groups onto the methoxyphenyl rings of the 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine linker, it may be possible to create highly selective and sensitive sensors for environmental pollutants or biological markers.

Supramolecular Assemblies and Liquid Crystals: The rigid, planar geometry and potential for non-covalent interactions make 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine an ideal candidate for designing novel supramolecular structures. Exploring its self-assembly in different solvents or on surfaces could lead to the development of new liquid crystalline phases, gels, or nanomaterials with ordered architectures and unique physical properties.

Bio-orthogonal Chemistry and Imaging: The 1,3,5-triazine ring is generally stable under biological conditions. This stability could be leveraged by developing derivatives of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine that are functionalized with fluorophores or reactive groups for use in bio-orthogonal chemistry. Such compounds could serve as probes for cellular imaging or for labeling specific biomolecules within a living system.

Photocatalysis and Solar Fuel Production: The electronic properties that make triazines useful in OLEDs could also be harnessed for photocatalysis. By modifying the structure of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine to optimize its light absorption and redox potentials, it may be possible to design new metal-free photocatalysts for applications such as water splitting to produce hydrogen fuel or for the degradation of organic pollutants. ossila.com

The table below outlines potential future research directions.

Table 2: Potential Future Research Directions| Research Avenue | Potential Innovation | Rationale |

|---|---|---|

| Chemical Sensing | Highly selective sensors for environmental or biomedical applications. | Functionalization of the core structure to create specific binding sites. |

| Supramolecular Chemistry | Novel liquid crystals, gels, and ordered nanomaterials. | Rigid, symmetric molecular shape promotes self-assembly. |

| Biomedical Probes | New tools for cellular imaging and biomolecule labeling. | High stability of the triazine core under physiological conditions. |

| Photocatalysis | Metal-free catalysts for solar fuel production and environmental remediation. | Tunable electronic properties and light-harvesting capabilities. |

Q & A

Basic: What are the established synthetic routes for 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine, and what key reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 4-methoxyphenol derivatives. Key steps include:

- Stepwise substitution : Sequential replacement of chlorine atoms with 4-methoxyphenyl groups under controlled temperatures (e.g., 0–5°C for the first substitution, 50–60°C for the second, and reflux for the third) .

- Solvent selection : Polar aprotic solvents like sulfolane or xylene enhance reaction efficiency .

- Catalysts : Bases such as Na₂CO₃ or DIPEA (diisopropylethylamine) are critical for deprotonating phenolic intermediates .

- Purification : Recrystallization from methanol or ethyl acetate improves purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.